1,2-Benzenedithiol

Übersicht

Beschreibung

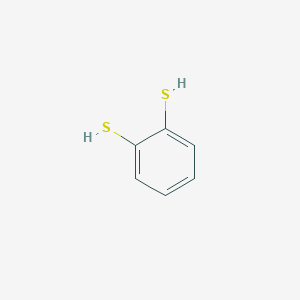

1,2-Benzenedithiol, also known as benzene-1,2-dithiol, is an organosulfur compound with the molecular formula C6H6S2. This compound consists of a benzene ring with two adjacent thiol groups. It is a colorless to light yellow viscous liquid with a strong odor. This compound is commonly used as a chelating agent in coordination chemistry and serves as a building block for synthesizing various organosulfur compounds .

Vorbereitungsmethoden

1,2-Benzenedithiol can be synthesized through several methods:

Synthetic Routes and Reaction Conditions

-

Ortho-lithiation of benzenethiol: : This method involves the ortho-lithiation of benzenethiol using butyl lithium (BuLi) followed by sulfidation. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{SH} + 2 \text{BuLi} \rightarrow \text{C}_6\text{H}_4\text{SLi}_2 + 2 \text{BuH} ] [ \text{C}_6\text{H}_4\text{SLi}_2 + \text{S} \rightarrow \text{C}_6\text{H}_4(\text{SLi})_2 ] [ \text{C}_6\text{H}_4(\text{SLi})_2 + 2 \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{SH})_2 + 2 \text{LiCl} ]

-

Diazotization of 2-aminobenzenethiol: : This historical method involves the diazotization of 2-aminobenzenethiol to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale ortho-lithiation of benzenethiol followed by sulfidation, as this method provides high yields and is scalable .

Analyse Chemischer Reaktionen

1,2-Benzenedithiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

-

Oxidation: : Oxidation of this compound primarily yields polymeric disulfides. The reaction can be represented as: [ 2 \text{C}_6\text{H}_4(\text{SH})_2 \rightarrow \text{C}_6\text{H}_4(\text{S})_2 + \text{H}_2\text{O} ]

-

Coordination with metal dihalides and oxides: : this compound reacts with metal dihalides and oxides to form dithiolate complexes. For example: [ \text{C}_6\text{H}_4(\text{SH})_2 + \text{TiCl}_4 \rightarrow \text{Ti}(\text{C}_6\text{H}_4\text{S}_2)_2 + 2 \text{HCl} ]

-

Condensation with ketones and aldehydes: : this compound condenses with ketones and aldehydes to form dithianes: [ \text{C}_6\text{H}_4(\text{SH})_2 + \text{RR’}\text{CO} \rightarrow \text{C}_6\text{H}_4(\text{S})_2\text{CRR’} + \text{H}_2\text{O} ]

Common Reagents and Conditions

Common reagents used in these reactions include butyl lithium, sulfur, hydrochloric acid, metal dihalides, and ketones or aldehydes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include polymeric disulfides, dithiolate metal complexes, and dithianes .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

1.1 Cyclocondensation Assay for Isothiocyanates

One of the prominent applications of 1,2-benzenedithiol is in the development of a cyclocondensation assay for the quantitation of isothiocyanates (ITCs) and their metabolites. This assay is notable for its simplicity, sensitivity, and versatility. It allows researchers to measure ITCs present in plant extracts and biological samples effectively. The assay's detection limit can be lowered to 10 pmol using reverse phase high-performance liquid chromatography (HPLC) techniques .

Table 1: Performance Characteristics of the Cyclocondensation Assay

| Parameter | Value |

|---|---|

| Detection Limit | 10 pmol |

| Molar Extinction Coefficient | 23,000 M cm at 365 nm |

| Reaction Stability | High under various conditions |

| Sample Types | Plant extracts, blood |

The assay has significantly advanced research on the cancer chemopreventive potential of ITCs derived from cruciferous vegetables .

Biomedicine

2.1 Arsenic(III) Complexes for Therapeutic Applications

Research has demonstrated that complexes formed with this compound exhibit promising cytotoxic properties against human acute promyelocytic leukemia cells (NB4). These complexes showed IC50 values of approximately 10 µM, indicating their potential as therapeutic agents in oncology .

Table 2: Cytotoxicity of Arsenic(III) Complexes with Dithiols

| Complex Type | IC50 (µM) |

|---|---|

| Arsenic(III) with this compound | ~10 |

| Arsenic(III) with toluene-3,4-dithiol | ~40 |

This highlights the potential of dithiols in drug design and development.

Materials Science

3.1 Triggering Aggregation in Nanomaterials

In the field of materials science, this compound has been shown to effectively trigger the aggregation of zinc oxide nanocrystals. Compared to other dithiols like 1,2-ethanedithiol, it was found to be significantly more efficient in inducing aggregation due to stronger interactions with the nanocrystals .

Table 3: Comparison of Dithiols in Triggering ZnO Aggregation

| Dithiol Type | Aggregation Efficiency |

|---|---|

| This compound | High |

| 1,2-ethanedithiol | Moderate |

| 1-hexanethiol | Low |

This property makes it valuable for applications in photonics and nanotechnology.

Plasmonics and Sensing Applications

4.1 Surface Enhanced Raman Spectroscopy (SERS)

The compound is also utilized in plasmonics for enhancing signals in surface-enhanced Raman spectroscopy (SERS). Its ability to form stable complexes with metal nanoparticles enhances the sensitivity and specificity of SERS-based sensors .

Table 4: SERS Performance Enhancement Using Dithiols

| Dithiol Type | Enhancement Factor |

|---|---|

| This compound | Significant |

| Other thiols | Variable |

This application underscores its importance in analytical techniques used for biomolecular detection.

Wirkmechanismus

The mechanism of action of 1,2-benzenedithiol involves its ability to form strong chelating bonds with metal ions. The thiol groups (-SH) in this compound coordinate with metal centers, forming stable dithiolate complexes. These complexes exhibit unique electronic and catalytic properties due to the strong interaction between the sulfur atoms and the metal ions .

Vergleich Mit ähnlichen Verbindungen

1,2-Benzenedithiol can be compared with other similar compounds, such as 1,2-ethanedithiol and 1,4-benzenedithiol:

1,2-Ethanedithiol: This compound has a similar structure but with an ethane backbone instead of a benzene ring.

1,4-Benzenedithiol: This compound has thiol groups at the para positions of the benzene ring.

The uniqueness of this compound lies in its ability to form stable chelating complexes with metal ions, making it a valuable compound in coordination chemistry and material science .

Biologische Aktivität

1,2-Benzenedithiol (BDT), also known as 1,2-dithiobenzene, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

This compound is characterized by two thiol (-SH) groups attached to a benzene ring. Its molecular formula is C6H6S2, and it has a molar mass of approximately 158.25 g/mol. The presence of thiol groups contributes to its reactivity and ability to form complexes with metals and other biological molecules.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : BDT can scavenge free radicals and reduce oxidative stress in cells. This property is particularly significant in cancer prevention and treatment.

- Metal Chelation : The compound can bind to metal ions, which may enhance its therapeutic effects or mitigate metal toxicity.

- Antimicrobial Properties : BDT has shown activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. A study highlighted its effectiveness against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 25 to 600 µg/mL depending on the structure of the derivatives tested .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| BDT Derivative A | Staphylococcus aureus | 100 |

| BDT Derivative B | Bacillus subtilis | 50 |

| BDT Derivative C | Escherichia coli | 200 |

Case Study 1: Cancer Chemoprevention

A significant body of research has focused on the role of isothiocyanates (ITCs) in cancer prevention. The cyclocondensation assay utilizing BDT has been pivotal in quantifying ITCs and their metabolites in biological samples. This method has illustrated the potential chemopreventive properties of dietary ITCs derived from cruciferous vegetables .

Case Study 2: Nanotechnology Applications

BDT's properties have been exploited in nanotechnology, particularly in enhancing the stability and functionality of nanoparticles. Research indicates that BDT effectively triggers aggregation in zinc oxide (ZnO) nanocrystals more efficiently than other thiols like 1,2-ethanedithiol. This property enhances the optical characteristics necessary for applications in sensors and surface-enhanced Raman spectroscopy (SERS) .

Toxicological Considerations

While BDT exhibits beneficial biological activities, it is essential to consider its toxicological profile. Studies have indicated that high concentrations can lead to cytotoxic effects in certain cell lines. Therefore, determining optimal dosages for therapeutic applications is crucial.

Eigenschaften

IUPAC Name |

benzene-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNVQLOKVMWBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871274 | |

| Record name | Benzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 28.5 deg C; [ChemIDplus] White solid with an unpleasant odor; mp = 21-25 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,2-Benzenedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17534-15-5, 626-04-0 | |

| Record name | 1,2-Benzenedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17534-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,3-dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017534155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BENZENEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7M2QCZ9RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.